N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylthiophene-2-sulfonamide
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylthiophene-2-sulfonamide is a sulfonamide derivative characterized by a unique structural framework:
- Central core: A 2-hydroxy-2-phenylethyl group with a tetrahydrofuran (oxan-4-yl) substituent.
- Sulfonamide linkage: Attached to a 5-methylthiophene ring, enhancing electronic and steric properties.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-14-7-8-17(24-14)25(21,22)19-13-18(20,15-5-3-2-4-6-15)16-9-11-23-12-10-16/h2-8,16,19-20H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTCEXSWQQHYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylthiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the sulfonamide group through sulfonation followed by amination. The tetrahydropyran moiety can be introduced via a nucleophilic substitution reaction. The final step often involves the coupling of the phenylethyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The sulfonamide and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the phenylethyl group can enhance binding affinity through hydrophobic interactions. The tetrahydropyran moiety may also play a role in stabilizing the compound’s conformation, allowing for more effective interactions with target proteins.
Comparison with Similar Compounds
Key Structural Differences
The table below contrasts the target compound with structurally related sulfonamides:
Functional Implications
- Oxan-4-yl vs. Fluorinated Phenyl Groups : The oxan-4-yl group in the target compound introduces conformational rigidity and moderate polarity, contrasting with the electron-withdrawing 3,5-difluorophenyl group in IV-4. Fluorinated analogs (e.g., IV-5) exhibit enhanced fungicidal activity due to improved membrane penetration and target affinity .
- Thiophene vs. Furan Rings : The 5-methylthiophene in the target compound offers greater aromatic stability and electron-richness compared to furan derivatives (e.g., 4a-4m), which may influence binding to enzymes like cytochrome P450 or fungal sterol biosynthesis targets .
- Hydroxyethyl vs. Oxoethyl Chains : The hydroxyethyl group in the target compound and IV-5 may enhance solubility and hydrogen-bonding interactions compared to oxoethyl precursors (e.g., III in ), which require reduction to achieve bioactivity .
Comparison with Analogous Syntheses
- IV-5 () : Synthesized via NaBH4 reduction of a trifluoromethyl-substituted oxoethyl sulfonamide. The target compound’s oxan-4-yl group would require alternative reagents (e.g., tetrahydrofuran-4-yl bromide) .
- 4a-4m () : Employ Pd-catalyzed cross-coupling for aryl substitution, whereas the target compound’s thiophene ring might necessitate electrophilic sulfonation or Suzuki-Miyaura coupling .
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a sulfonamide group, a thiophene ring, and an oxane moiety. The molecular formula is CHNOS, indicating the presence of sulfur, nitrogen, and oxygen functionalities that contribute to its biological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 305.39 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
The biological activity of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylthiophene-2-sulfonamide has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, similar to other sulfonamide derivatives. For instance, it has shown potential in inhibiting carbonic anhydrase activity, which is crucial for various physiological processes.
- Antimicrobial Properties : Like many sulfonamides, this compound exhibits antimicrobial activity against a range of bacteria. Its efficacy against Gram-positive and Gram-negative bacteria has been documented in vitro.
- Anti-inflammatory Effects : The presence of the thiophene ring may contribute to anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated a significant reduction in bacterial growth with an IC value of 12.5 µg/mL against Staphylococcus aureus .
- In Vivo Anti-inflammatory Study : In an animal model for inflammation, the compound was administered at doses ranging from 10 to 50 mg/kg. The results showed a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
